molecular formula C6H12N4 B6251394 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine CAS No. 1499531-12-2

5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B6251394
CAS No.: 1499531-12-2
M. Wt: 140.2
InChI Key:
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Description

5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a methyl group at the 5-position and an isopropyl group at the 1-position of the triazole ring, with an amine group at the 4-position. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include an appropriate azide and alkyne.

    Substitution Reactions: The introduction of the methyl and isopropyl groups can be achieved through substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base, while isopropylation can be done using isopropyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the triazole ring into a dihydrotriazole or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso derivatives or oxides.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving nitrogen-containing heterocycles. It can also serve as a ligand in the study of protein-ligand interactions.

Medicine

Pharmacologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential biological activity. It can also be incorporated into materials for enhanced properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The methyl and isopropyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole: The parent compound without any substituents.

    4-amino-1H-1,2,3-triazole: Similar structure but lacks the methyl and isopropyl groups.

    5-methyl-1H-1,2,3-triazole: Contains a methyl group but no isopropyl group.

Uniqueness

5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both a methyl and an isopropyl group, which can significantly alter its chemical and biological properties compared to its simpler analogs. These substituents can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1499531-12-2

Molecular Formula

C6H12N4

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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